REACTION_CXSMILES
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[Br:1][C:2]1[C:8]([Cl:9])=[C:7]([Br:10])[CH:6]=[C:5]([Cl:11])[C:3]=1N.N(OC(C)(C)C)=O>CCO>[Br:1][C:2]1[CH:3]=[C:5]([Cl:11])[CH:6]=[C:7]([Br:10])[C:8]=1[Cl:9]
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=C(N)C(=CC(=C1Cl)Br)Cl
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Name
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|
Quantity
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3.3 g
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Type
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reactant
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Smiles
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N(=O)OC(C)(C)C
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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CUSTOM
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Details
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the residue was purified by silica gel flash chromatography (hexanes eluant)
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Name
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|
Type
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product
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Smiles
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BrC1=C(C(=CC(=C1)Cl)Br)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |